N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a triazolopyridazine core fused with a thiophene ring and a furan moiety. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
The primary target of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is the mesenchymal–epithelial transition factor (c-Met) protein kinase . This kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
This compound: interacts with c-Met protein kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .
Biochemical Pathways
The inhibition of c-Met protein kinase by This compound affects various biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of these disruptions can lead to changes in cellular behavior and potentially the treatment of diseases related to these processes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of c-Met protein kinase . This inhibition can disrupt cellular growth, survival, and migration, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic conditions[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophenyl boronic acid and a suitable halide precursor[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has shown potential as an enzyme inhibitor[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. It can be used in studies related to enzyme kinetics and inhibition mechanisms.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing processes.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolopyridazine core but differ in the presence of a thiadiazine ring[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Thiazoles: These heterocyclic compounds contain a sulfur atom within the ring structure and exhibit diverse biological activities.
Pyrazoles: These compounds have a five-membered ring with two nitrogen atoms and are known for their pharmacological potential.
Uniqueness: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide stands out due to its unique combination of triazolopyridazine, thiophene, and furan moieties. This structural diversity allows for a wide range of chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-6,8-9H,7H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGZCUBOQNTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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